molecular formula C7H5N5O B13294161 2-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-carbaldehyde

2-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-carbaldehyde

Cat. No.: B13294161
M. Wt: 175.15 g/mol
InChI Key: LELXTMVIXGFXBV-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both a triazole and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-carbaldehyde typically involves the reaction of a pyrimidine derivative with a triazole derivative under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the triazole, followed by nucleophilic substitution on the pyrimidine ring . The reaction mixture is then poured into crushed ice, neutralized with sodium carbonate (Na₂CO₃), and extracted with chloroform (CHCl₃) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-carbaldehyde can be compared with other similar compounds, such as:

    1-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-carbaldehyde: Similar structure but with different substitution patterns.

    2-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-carboxylic acid: An oxidized form of the compound.

    2-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-methanol: A reduced form of the compound.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to their structural differences .

Properties

Molecular Formula

C7H5N5O

Molecular Weight

175.15 g/mol

IUPAC Name

2-(1,2,4-triazol-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C7H5N5O/c13-3-6-1-9-7(10-2-6)12-5-8-4-11-12/h1-5H

InChI Key

LELXTMVIXGFXBV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)N2C=NC=N2)C=O

Origin of Product

United States

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